Pizuglanstat
CAS No.: 1244967-98-3
Cat. No.: VC0539822
Molecular Formula: C27H36N6O4
Molecular Weight: 508.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1244967-98-3 |
|---|---|
| Molecular Formula | C27H36N6O4 |
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | 4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36) |
| Standard InChI Key | ZNFJGCDCPYTEKF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5 |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Pizuglanstat
Structural and Physicochemical Characteristics
Pizuglanstat, also designated as TAS-205 free base, has the molecular formula and a molecular weight of 508.61 g/mol . Its structure features a piperazine core linked to a morpholinylcarbonyl-piperidinylphenyl group, optimized for H-PGDS binding. Key physicochemical properties include:
| Property | Value |
|---|---|
| Solubility in DMSO | 12.5 mg/mL (24.58 mM) |
| Storage Conditions | -20°C (powder); -80°C (solution) |
| Half-life in Plasma | 7.7 hours (geometric mean) |
| Major Metabolite | Sulfate conjugate of hydroxyl derivative |
Table 1: Key physicochemical and pharmacokinetic properties of pizuglanstat .
The compound exhibits stability in powder form for up to three years at -20°C, while solutions retain integrity for six months at -80°C or one month at -20°C . Its rapid absorption (time to maximal plasma concentration [Tmax]: 0.5 hours) and fecal-dominated excretion (66.1% of administered dose) underscore favorable pharmacokinetic handling .
Mechanism of Action and Preclinical Efficacy
Inhibition of Hematopoietic Prostaglandin D Synthase
H-PGDS catalyzes the conversion of prostaglandin H2 to prostaglandin D2 (PGD2), a lipid mediator implicated in chronic inflammation and fibrosis. In DMD, excessive PGD2 signaling exacerbates muscle necrosis and replacement by adipose/connective tissue . Pizuglanstat binds competitively to H-PGDS, reducing PGD2 levels and downstream pro-inflammatory cytokine release . Preclinical models demonstrate that H-PGDS inhibition attenuates muscular degeneration, preserving diaphragm and cardiac function in dystrophin-deficient mice .
PROTAC Derivatives and Structural Insights
Recent efforts have leveraged pizuglanstat’s scaffold to develop H-PGDS-targeting PROTACs. PROTAC-5, a cereblon (CRBN)-recruiting molecule incorporating pizuglanstat’s pharmacophore, exhibited metabolic stability comparable to the parent compound but showed limited membrane permeability (PAMPA assay) . These hybrid molecules aim to enhance H-PGDS degradation via ubiquitin-proteasome pathways, though optimization of blood-brain barrier penetration remains a challenge .
Clinical Development for Duchenne Muscular Dystrophy
Phase 1 Mass Balance Study (NCT04825431)
A pivotal single-dose study in six healthy males (400 mg [14C]-pizuglanstat) characterized its absorption and excretion profile :
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Plasma Pharmacokinetics: Median Tmax = 0.5 hours; geometric mean half-life = 7.7 hours.
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Excretion: 66.1% fecal vs. 32.2% urinary excretion over 168 hours.
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Metabolites: Unchanged parent compound predominated in plasma (82.3%), urine (74.5%), and feces (88.6%); sulfate conjugates represented the primary metabolite .
Two participants (33.3%) developed nonsevere urticaria, resolving with antihistamines . No clinically significant hepatic, renal, or cardiovascular adverse events were observed.
Comparative Pharmacokinetics and Drug-Drug Interactions
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